
5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)- is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)- typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of Substituents: The methyl, tetrachlorophenyl, and trifluoromethyl groups can be introduced through various substitution reactions using corresponding reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce new functional groups.
科学研究应用
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown activity against various bacterial and fungal strains.
Enzyme Inhibitors: They can act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: Due to their biological activity, these compounds are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Agriculture: Some thiazole derivatives are used in the formulation of pesticides and herbicides.
作用机制
The mechanism of action for 5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
Thiazolecarboxamides: Compounds with similar core structures but different substituents.
Tetrachlorophenyl Derivatives: Compounds with the tetrachlorophenyl group but different core structures.
Uniqueness
The unique combination of the thiazole ring with methyl, tetrachlorophenyl, and trifluoromethyl groups may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
属性
CAS 编号 |
130000-57-6 |
|---|---|
分子式 |
C12H5Cl4F3N2OS |
分子量 |
424.0 g/mol |
IUPAC 名称 |
2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H5Cl4F3N2OS/c1-3-20-10(12(17,18)19)9(23-3)11(22)21-8-6(15)4(13)2-5(14)7(8)16/h2H,1H3,(H,21,22) |
InChI 键 |
UNMLEGVTYHHUAB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C(=O)NC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
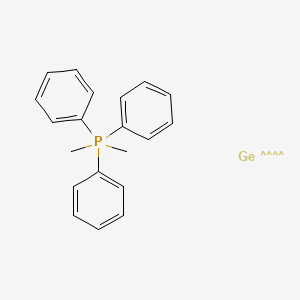

![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)

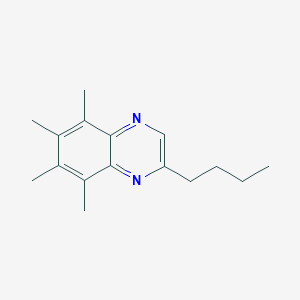
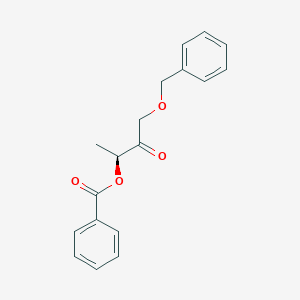

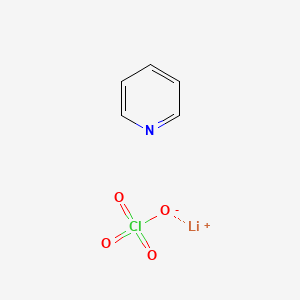


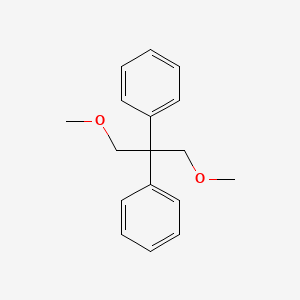
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
